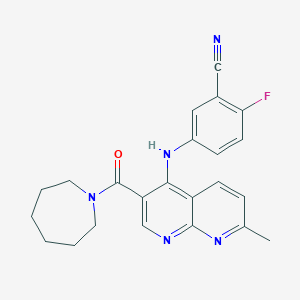
5-((3-(Azepane-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl)amino)-2-fluorobenzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-((3-(Azepane-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl)amino)-2-fluorobenzonitrile is a useful research compound. Its molecular formula is C23H22FN5O and its molecular weight is 403.461. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-((3-(Azepane-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl)amino)-2-fluorobenzonitrile, also known as compound L968-0275, is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological effects, mechanisms of action, and potential therapeutic applications.
The compound's structural formula is represented as follows:
- Molecular Formula : C23H25FN4O
- Molecular Weight : 392.5 g/mol
- CAS Number : 1251693-47-6
The presence of the azepane ring and naphthyridine moiety suggests a diverse range of interactions with biological targets, making it a candidate for various pharmacological studies.
Anticancer Properties
Recent studies have indicated that compounds similar to L968-0275 exhibit significant anticancer activity. For instance, related naphthyridine derivatives have been shown to induce apoptosis in cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The mechanism often involves the inhibition of poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA repair processes.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| L968-0275 | A549 | TBD | PARP inhibition |
| Rucaparib | A549 | 1.95 | PARP inhibition |
The selectivity index (SI) for these compounds often indicates lower toxicity to normal cells compared to cancer cells, suggesting a promising therapeutic window.
Antimicrobial Activity
Compounds in the naphthyridine class have also demonstrated antimicrobial properties. Research indicates that these compounds can inhibit bacterial growth and possess antifungal activity. The exact mechanisms may involve disruption of bacterial cell membranes or interference with metabolic pathways.
The biological activity of L968-0275 can be attributed to its ability to interact with specific molecular targets:
- PARP Inhibition : By inhibiting PARP, L968-0275 may prevent cancer cells from repairing DNA damage, leading to increased apoptosis.
- Receptor Binding : The compound may bind to various receptors involved in cell signaling pathways, modulating their activity and influencing cellular responses.
- Enzyme Modulation : Interaction with enzymes can alter metabolic pathways, enhancing or inhibiting specific biochemical reactions.
Study on Apoptosis Induction
A study focusing on the apoptosis-inducing effects of similar naphthyridine compounds revealed that treatment with these agents resulted in increased levels of cleaved caspase-3, indicating activation of the apoptotic pathway. Flow cytometry analysis confirmed that these compounds effectively induced cell death in treated cancer cells.
In Silico Studies
Computational modeling has been employed to predict the binding affinity of L968-0275 to various biological targets. Molecular docking studies suggest that the compound can effectively occupy active sites of target enzymes and receptors, supporting its potential as a lead compound for drug development.
属性
IUPAC Name |
5-[[3-(azepane-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino]-2-fluorobenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN5O/c1-15-6-8-18-21(28-17-7-9-20(24)16(12-17)13-25)19(14-26-22(18)27-15)23(30)29-10-4-2-3-5-11-29/h6-9,12,14H,2-5,10-11H2,1H3,(H,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTPAPEVICWGTRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=C(C=C3)F)C#N)C(=O)N4CCCCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














